An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloropropan-1-one
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloropropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-2-chloropropan-1-one, a halogenated ketone with significant potential as a versatile intermediate in organic synthesis. This document delves into its chemical identity, synthesis, reactivity, and safety considerations, offering valuable insights for professionals in research and drug development.
Core Chemical Identity and Properties
1-(4-Bromophenyl)-2-chloropropan-1-one, also known as 4-Bromophenyl alpha-chloropropyl ketone, is an aromatic ketone characterized by a brominated phenyl ring and a chlorine atom at the alpha position to the carbonyl group.
Molecular Formula and Weight:
The chemical formula for this compound is C₉H₈BrClO[1]. Its molecular weight is 247.52 g/mol [1].
| Property | Value | Source |
| CAS Number | 87010-95-5 | [1] |
| Molecular Formula | C₉H₈BrClO | [1] |
| Molecular Weight | 247.52 g/mol | [1] |
Synthesis of 1-(4-Bromophenyl)-2-chloropropan-1-one
Stage 1: Synthesis of the Precursor, 1-(4-Bromophenyl)propan-1-one
The initial step involves the Friedel-Crafts acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
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Reagents:
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Bromobenzene
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Propanoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
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Hydrochloric acid (aqueous solution)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride in dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).
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Propanoyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically 0-5 °C.
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Following the addition, a solution of bromobenzene in dichloromethane is added dropwise to the reaction mixture.
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The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)propan-1-one.
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Purification can be achieved by recrystallization or column chromatography.
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Stage 2: Alpha-Chlorination of 1-(4-Bromophenyl)propan-1-one
The second stage involves the selective chlorination at the alpha-position of the ketone. This can be achieved using various chlorinating agents. A common method for the α-chlorination of ketones is the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Conceptual Protocol: Alpha-Chlorination
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Reagents:
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1-(4-Bromophenyl)propan-1-one
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Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
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An appropriate solvent (e.g., dichloromethane, chloroform, or methanol)
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A radical initiator (e.g., AIBN) may be required for some methods.
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Procedure:
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The precursor, 1-(4-bromophenyl)propan-1-one, is dissolved in a suitable solvent in a reaction flask.
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The chlorinating agent (e.g., sulfuryl chloride) is added dropwise to the solution, often at room temperature or slightly elevated temperatures. The reaction may be initiated by light or a radical initiator.
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The reaction progress is monitored by TLC or GC-MS.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield 1-(4-bromophenyl)-2-chloropropan-1-one.
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Caption: A generalized two-stage workflow for the synthesis of 1-(4-bromophenyl)-2-chloropropan-1-one.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the four protons on the 4-bromophenyl ring. The protons ortho to the carbonyl group will be deshielded and appear at a lower field than the protons meta to the carbonyl group.
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Methine Proton (α-proton): A quartet at approximately δ 5.0-5.5 ppm. This proton is on the carbon bearing the chlorine atom and is coupled to the three protons of the adjacent methyl group. The electronegative chlorine atom and the carbonyl group will cause a significant downfield shift.
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Methyl Protons: A doublet at approximately δ 1.7-2.0 ppm. These three protons are coupled to the single methine proton.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.
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Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), with the carbon attached to the bromine showing a characteristic shift.
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Alpha-Carbon (C-Cl): A signal around δ 60-70 ppm, shifted downfield due to the attached chlorine atom.
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Methyl Carbon: A signal in the upfield region, around δ 20-30 ppm.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of an aryl ketone.
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C-Br Stretch: A moderate absorption in the fingerprint region, typically around 500-600 cm⁻¹.
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C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (Predicted):
The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation patterns would involve cleavage adjacent to the carbonyl group.
Reactivity and Potential Applications
As an α-haloketone, 1-(4-bromophenyl)-2-chloropropan-1-one is a bifunctional molecule with two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a valuable precursor for the synthesis of various organic compounds, particularly heterocyclic systems that are often the core of pharmaceutical agents.
Key Reactions of α-Haloketones:
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Nucleophilic Substitution: The α-carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chlorine atom. This is a common method for introducing new functional groups at the α-position.
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Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.
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Hantzsch Thiazole Synthesis: Reaction with a thioamide leads to the formation of a thiazole ring, a common scaffold in medicinal chemistry.
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Darzens Condensation: Reaction with an ester enolate can yield an α,β-epoxy ester.
The presence of the 4-bromophenyl group also provides a handle for further synthetic modifications through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring.
Caption: Key reactive pathways of 1-(4-bromophenyl)-2-chloropropan-1-one.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(4-bromophenyl)-2-chloropropan-1-one is not provided in the search results, information from related α-haloketones suggests that this compound should be handled with care in a well-ventilated laboratory fume hood[5][6].
Potential Hazards:
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Skin and Eye Irritation: α-Haloketones are often irritants and can cause skin and eye irritation upon contact[5][6].
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Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Lachrymator: Many α-haloketones are lachrymators, causing irritation to the eyes and respiratory tract.
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(4-Bromophenyl)-2-chloropropan-1-one is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
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(IUCr) 1-(4-Bromophenyl)-3-chloropropan-1-one. (2025, July 1). Retrieved from [Link]
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2-Bromo-1-(4-chlorophenyl)propan-1-one - PubChem. (n.d.). Retrieved from [Link]
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1-Propanone, 1-(4-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - ResearchGate. (2015, February 9). Retrieved from [Link]
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(PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one - ResearchGate. (2025, August 10). Retrieved from [Link]
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(E)-1-(4-Bromophenyl)but-2-en-1-one - PMC. (n.d.). Retrieved from [Link]
